Cas no 1216775-99-3 (3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride)

3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride is a synthetic organic compound primarily used as an intermediate in pharmaceutical and chemical research. Its structural features, including the methoxy-substituted isoquinoline core, make it valuable for the synthesis of bioactive molecules, particularly those targeting neurological and cardiovascular applications. The hydrochloride salt form enhances stability and solubility, facilitating handling and reactivity in various synthetic processes. This compound is characterized by high purity and consistent performance, ensuring reliable results in experimental settings. Its utility in medicinal chemistry stems from its role as a precursor for alkaloid derivatives and other pharmacologically relevant scaffolds. Proper storage under controlled conditions is recommended to maintain integrity.
3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride structure
1216775-99-3 structure
商品名:3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride
CAS番号:1216775-99-3
MF:C10H12ClNO
メガワット:197.661381721497
CID:2131020

3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride 化学的及び物理的性質

名前と識別子

    • 7-methoxy-3,4-dihydroisoquinoline hydrochloride
    • 7-Methoxy-3,4-dihydroisoquinoline;hydrochloride
    • 3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride
    • インチ: 1S/C10H11NO.ClH/c1-12-10-3-2-8-4-5-11-7-9(8)6-10;/h2-3,6-7H,4-5H2,1H3;1H
    • InChIKey: HMACMLYJQSLGMA-UHFFFAOYSA-N
    • ほほえんだ: Cl.O(C)C1C=CC2=C(C=NCC2)C=1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 179
  • トポロジー分子極性表面積: 21.6

3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D450810-1g
3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride
1216775-99-3
1g
$ 2720.00 2022-06-05
TRC
D450810-1000mg
3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride
1216775-99-3
1g
$3284.00 2023-05-18
TRC
D450810-500mg
3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride
1216775-99-3
500mg
$ 1200.00 2023-09-07
TRC
D450810-250mg
3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride
1216775-99-3
250mg
$907.00 2023-05-18
TRC
D450810-100mg
3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride
1216775-99-3
100mg
$414.00 2023-05-18

3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride 関連文献

3,4-Dihydro-7-methoxy-isoquinoline Hydrochlorideに関する追加情報

Introduction to 3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride (CAS No. 1216775-99-3) and Its Emerging Applications in Chemical Biology

3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride, identified by the CAS number 1216775-99-3, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the isoquinoline family, a class of molecules known for their diverse biological activities and structural versatility. The presence of a methoxy group at the 7-position and a hydrochloride salt form enhances its solubility and bioavailability, making it a valuable scaffold for drug discovery and medicinal chemistry applications.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting pharmacological properties ranging from antimicrobial to anticancer effects. Among these derivatives, 3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride has been studied for its potential role in modulating various biological pathways. Recent advancements in synthetic chemistry have enabled the efficient preparation of this compound, facilitating its exploration in both academic and industrial research settings.

In recent years, there has been a surge in interest regarding the development of small-molecule inhibitors targeting protein-protein interactions (PPIs), which play crucial roles in many diseases, including cancer and inflammatory disorders. 3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride has been identified as a promising candidate for inhibiting specific PPIs due to its ability to disrupt protein-protein interactions through its rigid aromatic core. This property makes it an attractive lead compound for further optimization towards therapeutic applications.

One of the most compelling aspects of 3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride is its structural flexibility, which allows for modifications at multiple positions to tailor its biological activity. Researchers have employed computational methods to predict potential binding modes of this compound with target proteins, providing insights into its mechanism of action. These studies suggest that it may interact with key residues in PPIs, thereby disrupting their function and potentially alleviating disease symptoms.

The synthesis of 3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride involves multi-step organic reactions, including cyclization and functional group transformations. Advances in flow chemistry have enabled the scalable production of this compound, reducing reaction times and improving yields. Such improvements are crucial for facilitating preclinical studies and eventual clinical trials.

Preclinical studies have demonstrated the potential of 3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride in modulating inflammatory pathways by inhibiting key enzymes such as COX-2 and LOX. These enzymes are involved in the production of pro-inflammatory cytokines, making them attractive targets for therapeutic intervention. Additionally, the compound has shown promise in models of neurodegenerative diseases by interacting with amyloid-beta plaques and tau protein aggregates.

The pharmacokinetic profile of 3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride has been thoroughly evaluated to ensure its suitability for clinical development. Studies indicate that it exhibits favorable solubility and metabolic stability, allowing for oral administration with predictable bioavailability. Furthermore, preliminary toxicology studies have shown that it is well-tolerated at relevant doses, suggesting a low risk of adverse effects.

Recent publications highlight the use of 3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride as a tool compound in chemical biology research. Its ability to modulate PPIs has opened new avenues for studying protein function and developing novel therapeutic strategies. Researchers are particularly interested in its potential to inhibit interactions involving transcription factors and signaling proteins, which are often dysregulated in cancer cells.

The development of 3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride into a clinical candidate is an iterative process that involves structural optimization based on pharmacological data. By leveraging computational modeling and high-throughput screening techniques, scientists can rapidly identify analogs with improved potency and selectivity. This approach accelerates the discovery pipeline and increases the likelihood of success in clinical trials.

The future prospects of 3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride are promising, with ongoing research exploring its potential in treating a wide range of diseases. Collaborative efforts between academia and industry are essential to translate laboratory findings into viable therapeutics. As our understanding of biological pathways continues to expand, compounds like 3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride will play an increasingly important role in addressing unmet medical needs.

おすすめ記事

推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd